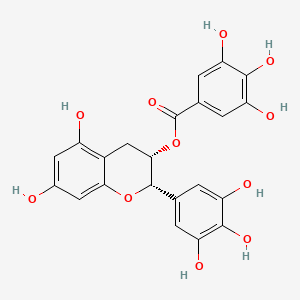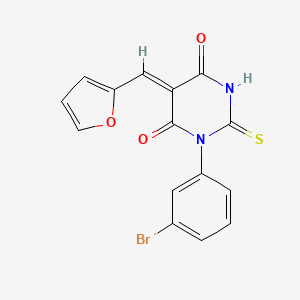
2-Hydroxy-2-(2-(2-methoxy-5-methylpyridin-3-yl)ethyl)succinicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of PF-06761281 involves the preparation of its dicarboxylic acid structure. The synthetic route typically includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-5-methyl-3-pyridine and butanedioic acid.
Reaction Conditions: The reaction conditions involve the use of specific reagents and catalysts to facilitate the formation of the desired product. Common reagents include strong acids or bases, and the reactions are typically carried out under controlled temperatures and pressures.
Industrial Production: Industrial production methods for PF-06761281 involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
PF-06761281 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to convert PF-06761281 into its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups within the compound, often using nucleophiles or electrophiles.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides.
Aplicaciones Científicas De Investigación
PF-06761281 has a wide range of scientific research applications, including:
Chemistry: In chemistry, PF-06761281 is used as a model compound to study the inhibition of sodium-coupled citrate transporters.
Biology: In biological research, it is used to investigate the role of NaCT in cellular metabolism and its potential as a therapeutic target for metabolic disorders.
Medicine: PF-06761281 is being explored for its potential in treating metabolic diseases such as type-2 diabetes and fatty liver disease by inhibiting citrate uptake in the liver.
Industry: In the industrial sector, PF-06761281 is used in the development of new drugs and therapeutic agents targeting metabolic pathways
Mecanismo De Acción
PF-06761281 exerts its effects by inhibiting the sodium-coupled citrate transporter (NaCT or SLC13A5). This inhibition reduces the uptake of citrate into cells, thereby affecting metabolic processes such as glycolysis and lipid synthesis. The compound acts as an allosteric, state-dependent inhibitor, meaning its inhibitory potency is influenced by the ambient citrate concentration .
Comparación Con Compuestos Similares
PF-06761281 is unique compared to other similar compounds due to its high selectivity and potency as a NaCT inhibitor. Similar compounds include:
PF-06649298: Another hydroxysuccinic acid that acts as a state-dependent NaCT inhibitor.
PF-06748962: A related compound with similar inhibitory effects on NaCT.
PF-06263276: Another compound in the same family with comparable properties
These compounds share similar structures and mechanisms of action but differ in their selectivity and potency, making PF-06761281 a valuable tool in metabolic research.
Propiedades
Fórmula molecular |
C13H17NO6 |
|---|---|
Peso molecular |
283.28 g/mol |
Nombre IUPAC |
2-hydroxy-2-[2-(2-methoxy-5-methylpyridin-3-yl)ethyl]butanedioic acid |
InChI |
InChI=1S/C13H17NO6/c1-8-5-9(11(20-2)14-7-8)3-4-13(19,12(17)18)6-10(15)16/h5,7,19H,3-4,6H2,1-2H3,(H,15,16)(H,17,18) |
Clave InChI |
FGYMJXFSHBLHLW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N=C1)OC)CCC(CC(=O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3S,4R)-3-[4-(5-cyanothiophen-2-yl)phenyl]oxan-4-yl]propane-2-sulfonamide](/img/structure/B11933454.png)


![[(1S,2S,3R,4S)-4-(5-amino-4-carbamoylimidazol-1-yl)-2,3-dihydroxycyclopentyl]methyl dihydrogen phosphate](/img/structure/B11933473.png)
![5,6-dihydroxy-2-phenyl-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B11933476.png)

![5-(3-chlorophenyl)-1'-[(2-chlorophenyl)methyl]spiro[3H-1,3,4-thiadiazole-2,3'-indole]-2'-one](/img/structure/B11933496.png)
![4-[5-(4-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenecarbothioamide](/img/structure/B11933503.png)


![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-[2-(dimethylamino)ethyl]piperidine-3-carboxamide](/img/structure/B11933529.png)
![sodium;2-[(S)-[4-[(2,2-dimethyl-1,3-dioxan-5-yl)methoxy]-3,5-dimethylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide](/img/structure/B11933538.png)
![3-(4-hydroxyphenyl)-3-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-1H-indol-2-one](/img/structure/B11933543.png)

